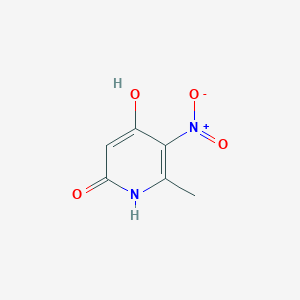

6-Methyl-5-nitropyridine-2,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-methyl-5-nitro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-3-6(8(11)12)4(9)2-5(10)7-3/h2H,1H3,(H2,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUJVYFTEYYUBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=O)N1)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715972 |

Source

|

| Record name | 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344749-44-6 |

Source

|

| Record name | 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 6-Methyl-5-nitropyridine-2,4-diol

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-5-nitropyridine-2,4-diol

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this compound (CAS No: 344749-44-6), a heterocyclic compound with significant potential in medicinal and materials chemistry. Nitropyridine derivatives are a cornerstone in the development of novel pharmaceuticals and functional materials, acting as versatile intermediates and bioactive molecules.[1][2] This document offers a plausible synthetic route, grounded in established principles of pyridine chemistry, and outlines a rigorous analytical workflow for structural confirmation and purity assessment. The methodologies are presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to work with this compound.

Introduction and Scientific Context

Nitropyridine derivatives are a class of heterocyclic compounds that have garnered substantial interest due to their diverse applications, ranging from agrochemicals to key pharmaceutical intermediates.[2] The introduction of a nitro group onto the pyridine ring significantly modulates its electronic properties, making it susceptible to nucleophilic substitution and a valuable precursor for a variety of functionalized molecules.[3][4]

This compound is a unique molecule featuring a pyridine core substituted with a methyl group, a nitro group, and two hydroxyl groups. This specific arrangement of functional groups suggests a rich chemical reactivity and the potential for diverse biological activities.[5] The hydroxyl groups introduce the possibility of keto-enol tautomerism, a phenomenon that profoundly influences the compound's spectroscopic signature and chemical behavior.[5] This guide aims to demystify the synthesis and characterization of this compound, providing a robust starting point for its exploration as a synthetic intermediate, a candidate for biological screening, or a ligand in coordination chemistry.[5]

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its molecular structure and resulting properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 344749-44-6 | [6] |

| Molecular Formula | C₆H₆N₂O₄ | [6] |

| Molecular Weight | 170.12 g/mol | [7] |

| Appearance | Solid (Predicted) | [6] |

| Synonyms | 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one | [6] |

Tautomerism: The Diol-Keto Equilibrium

A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers. The hydroxyl groups on the pyridine ring can readily interconvert with their corresponding keto forms. This equilibrium between the diol and the more stable keto-enol tautomer, 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one, is a key consideration in its synthesis and characterization, as it will influence the observed spectroscopic data.[5]

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

2,4-Dihydroxy-6-methylpyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (>90%)

-

Deionized Water

-

Ethanol

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2,4-Dihydroxy-6-methylpyridine (1.0 eq).

-

Acidification: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated Sulfuric Acid (3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir until all solid has dissolved.

-

Nitration: Prepare a nitrating mixture by cautiously adding fuming Nitric Acid (1.1 eq) to concentrated Sulfuric Acid (1.0 eq) in the dropping funnel, pre-cooled to 0 °C.

-

Controlled Addition: Add the nitrating mixture to the reaction flask drop by drop over 30-45 minutes. The key to success in this step is meticulous temperature control; maintain the internal temperature between 0 and 5 °C to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. This step must be performed in a fume hood with appropriate personal protective equipment, as it is highly exothermic.

-

Isolation: A precipitate should form upon quenching. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This removes residual acid.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight.

Purification Protocol

Purification is critical to obtaining an analytically pure sample. Recrystallization is the method of choice for this crystalline solid.

Procedure:

-

Solvent Selection: In a flask, dissolve the crude product in a minimum amount of hot ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hot deionized water to the ethanol solution until it becomes slightly turbid. Reheat gently until the solution is clear again.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound.

Spectroscopic Data

The presence of tautomers will result in a more complex spectrum than a single structure would suggest. The data below represents predicted values based on the primary keto-enol tautomer.

Table 2: Predicted Spectroscopic Data

| Technique | Functional Group / Atom | Expected Chemical Shift / Absorption Range |

| ¹H NMR | -CH₃ (Methyl) | δ 2.2 - 2.5 ppm (singlet) |

| -CH (Vinyl) | δ 5.8 - 6.2 ppm (singlet) | |

| -OH (Hydroxyl) | δ 10.0 - 12.0 ppm (broad singlet) | |

| -NH (Amide) | δ 11.0 - 13.0 ppm (broad singlet) | |

| ¹³C NMR | -CH₃ | δ 18 - 22 ppm |

| C3 | δ 95 - 105 ppm | |

| C5 | δ 125 - 135 ppm (C-NO₂) | |

| C6 | δ 150 - 158 ppm | |

| C2, C4 | δ 160 - 170 ppm (C=O, C-OH) | |

| FT-IR (cm⁻¹) | O-H / N-H stretch | 3200 - 3500 (broad) |

| C-H stretch | 2900 - 3000 | |

| C=O stretch (keto form) | 1650 - 1680 | |

| N-O stretch (asymmetric) | 1520 - 1560 | |

| N-O stretch (symmetric) | 1340 - 1380 | |

| Mass Spec. (ESI+) | [M+H]⁺ | m/z 171.04 |

Note: NMR predictions are based on general values for similar structures and may vary based on solvent and concentration. [8][9]

Characterization Protocols

-

NMR Spectroscopy: Prepare a sample by dissolving ~10 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the presence of acidic protons.

-

FT-IR Spectroscopy: Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile with 0.1% formic acid for Electrospray Ionization (ESI) analysis. [10]* Elemental Analysis: Submit a pure, dry sample for C, H, N analysis. The theoretical values are: C, 42.36%; H, 3.55%; N, 16.46%; O, 37.62%.

Potential Applications and Future Directions

The unique structure of this compound makes it a compound of interest for several fields:

-

Medicinal Chemistry: The nitropyridine scaffold is present in numerous bioactive compounds. [1]This molecule can serve as a starting point for the synthesis of libraries of new compounds for screening against various therapeutic targets. The nitro group can be readily reduced to an amine, opening up a vast array of possible derivatizations.

-

Coordination Chemistry: The diol and nitro functionalities provide multiple coordination sites for metal ions, making it a promising ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with potential catalytic or material applications. [5]* Synthetic Chemistry: As a functionalized building block, it can be used in more complex multi-step syntheses.

Future research should focus on experimentally verifying the proposed synthetic route, exploring alternative synthetic strategies, and conducting thorough biological screening to uncover its therapeutic potential.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. [Link]

-

The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Nitropyridines, Their Synthesis and Reactions. (n.d.). ResearchGate. [Link]

-

METHODS OF NITROPYRIDINE SYNTHESIS. (n.d.). Semantic Scholar. [Link]

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 344749-44-6|this compound|BLD Pharm [bldpharm.com]

- 8. 2-Hydroxy-6-methyl-5-nitropyridine(28489-45-4) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Chloro-4-methyl-5-nitropyridine(23056-33-9) 13C NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 6-Methyl-5-nitropyridine-2,4-diol: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 6-Methyl-5-nitropyridine-2,4-diol. In the absence of direct experimental spectra in publicly available literature, this document serves as a detailed theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), combined with spectral data from analogous compounds, this guide predicts the characteristic spectral features of the title compound. It offers in-depth interpretations of the expected ¹H NMR, ¹³C NMR, FT-IR, and MS data, explains the underlying chemical principles, and provides standardized protocols for the experimental acquisition of this data. This guide is intended to be a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction: The Structural and Analytical Significance of this compound

This compound is a substituted pyridine derivative of interest in medicinal and materials chemistry. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and the presence of nitro and hydroxyl functional groups suggests potential for diverse biological activities and applications as a synthetic intermediate. Accurate and unambiguous characterization of such molecules is paramount for advancing research and ensuring the integrity of scientific findings. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of modern chemical analysis, providing detailed information about molecular structure, functional groups, and connectivity.

A critical aspect of 2,4-dihydroxypyridines is their existence in tautomeric forms. The title compound can exist in equilibrium between the diol form and various pyridinone forms, with the 4-hydroxy-6-methyl-5-nitro-2(1H)-pyridinone tautomer often being the most stable.[1][2] This tautomerism significantly influences the spectroscopic properties of the molecule. This guide will primarily focus on the spectral characteristics of the likely predominant tautomer, 4-hydroxy-6-methyl-5-nitro-2(1H)-pyridinone, while also considering the diol form.

This document aims to provide a robust predictive analysis of the spectroscopic data for this compound, thereby equipping researchers with the necessary knowledge to identify and characterize this compound with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity of atoms in a molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound, assuming the predominant 4-hydroxy-6-methyl-5-nitro-2(1H)-pyridinone tautomer.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit four distinct signals corresponding to the methyl protons, the aromatic proton, and the two labile protons of the hydroxyl and N-H groups.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~2.2 - 2.5 | Singlet (s) | 3H | -CH₃ |

| 2 | ~5.8 - 6.2 | Singlet (s) | 1H | C₃-H |

| 3 | ~10.0 - 12.0 | Broad Singlet (br s) | 1H | N₁-H |

| 4 | ~10.0 - 13.0 | Broad Singlet (br s) | 1H | C₄-OH |

Causality Behind Predicted Chemical Shifts:

-

Methyl Protons (-CH₃): The methyl group at the 6-position is attached to an sp²-hybridized carbon of the pyridine ring. Its chemical shift is predicted to be in the range of 2.2-2.5 ppm, which is typical for methyl groups on pyridine rings.

-

Aromatic Proton (C₃-H): There is a single proton on the pyridine ring at the 3-position. Its chemical shift is influenced by the adjacent carbonyl group at C2 and the hydroxyl group at C4. This proton is expected to appear as a singlet in the range of 5.8-6.2 ppm. For the related compound 4-hydroxy-6-methylpyridin-2(1H)-one, this proton appears at 5.59 ppm.[1] The presence of the electron-withdrawing nitro group at the 5-position is expected to have a minor deshielding effect on the C₃-H proton.

-

Labile Protons (N₁-H and C₄-OH): The protons of the N-H and O-H groups are acidic and their chemical shifts are highly dependent on solvent, concentration, and temperature. They are expected to appear as broad singlets at downfield chemical shifts, likely in the range of 10.0-13.0 ppm.[1] In a protic solvent like D₂O, these signals would disappear due to deuterium exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms of the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~18 - 22 | -CH₃ |

| 2 | ~95 - 100 | C₃ |

| 3 | ~140 - 145 | C₅ |

| 4 | ~148 - 152 | C₆ |

| 5 | ~160 - 165 | C₄ |

| 6 | ~165 - 170 | C₂ |

Rationale for Predicted Chemical Shifts:

-

Methyl Carbon (-CH₃): The methyl carbon is expected to resonate in the typical aliphatic region, around 18-22 ppm.[1]

-

Ring Carbons: The chemical shifts of the ring carbons are influenced by the various substituents. The carbons bearing hydroxyl and carbonyl groups (C₂ and C₄) will be the most deshielded. Based on the spectrum of 4-hydroxy-6-methylpyridin-2(1H)-one (C₂: 167.6, C₄: 164.8, C₆: 145.9, C₃: 98.2, C₅: 95.7 ppm), the introduction of a nitro group at the 5-position will significantly deshield C₅ and have a smaller effect on the other carbons.[1] The nitro group's electron-withdrawing nature will cause a downfield shift for the ipso-carbon (C₅) and the para-carbon (C₂).[3] The ortho-carbons (C₄ and C₆) and meta-carbon (C₃) will be less affected.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for this compound due to its ability to dissolve polar compounds and the fact that the N-H and O-H protons are often well-resolved.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -2 to 16 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

To confirm the identity of the labile protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the N-H and O-H protons will diminish or disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

2D NMR Experiments (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[4]

Caption: General workflow for NMR data acquisition and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, C=O, C=C, and NO₂ groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200 - 2800 | Broad, Strong | O-H and N-H stretch | Hydroxyl and Amide |

| ~3100 | Medium | C-H stretch | Aromatic C-H |

| ~2950 | Medium-Weak | C-H stretch | Methyl C-H |

| ~1650 | Strong | C=O stretch | Amide (Pyridinone) |

| ~1600 & ~1470 | Medium | C=C and C=N stretch | Pyridine Ring |

| ~1550-1500 | Strong | Asymmetric NO₂ stretch | Nitro Group |

| ~1350-1300 | Strong | Symmetric NO₂ stretch | Nitro Group |

Interpretation of Key Bands:

-

O-H and N-H Stretching: Due to extensive hydrogen bonding in the solid state, the O-H and N-H stretching vibrations are expected to appear as a broad and strong band in the region of 3200-2800 cm⁻¹.

-

C=O Stretching: The carbonyl group of the pyridinone tautomer will give rise to a strong absorption band around 1650 cm⁻¹. For 4-hydroxy-6-methylpyridin-2(1H)-one, this band is observed at 1640 cm⁻¹.[1]

-

NO₂ Stretching: The nitro group is characterized by two strong absorption bands: the asymmetric stretch typically appears between 1550-1475 cm⁻¹ and the symmetric stretch between 1360-1290 cm⁻¹ for nitroaromatic compounds.[5]

-

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method are standard.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[6]

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the sample (ATR unit or KBr pellet holder) in the sample compartment of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract from the sample spectrum.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. 4-Hydroxypyridine(626-64-2) 1H NMR spectrum [chemicalbook.com]

- 6. jascoinc.com [jascoinc.com]

- 7. drawellanalytical.com [drawellanalytical.com]

A Technical Guide to the Chemical Properties and Reactivity of 6-Methyl-5-nitropyridine-2,4-diol

Abstract: This technical guide provides an in-depth analysis of 6-methyl-5-nitropyridine-2,4-diol (CAS: 344749-44-6), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the molecule's core chemical properties, with a particular focus on its pronounced tautomerism. It further explores the electronic landscape of the pyridine ring, dictated by the interplay of electron-withdrawing and electron-donating substituents, which governs its reactivity. Key chemical transformations, including nucleophilic aromatic substitution and nitro group reduction, are discussed with detailed experimental protocols. This guide serves as a comprehensive resource for scientists seeking to understand and utilize this versatile synthetic building block.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its structure incorporates a methyl group, a nitro group, and two hydroxyl groups on the pyridine core, leading to a rich and complex chemical behavior.

Core Identification

| Property | Value | Source |

| CAS Number | 344749-44-6 | [1][2][3] |

| Molecular Formula | C₆H₆N₂O₄ | [1][4] |

| Molecular Weight | 170.12 g/mol | [1][4] |

| Common Synonyms | 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one | [1] |

| Physical Form | Solid | [1] |

| Typical Purity | ≥98% | [1] |

Tautomerism: The Pyridinediol-Pyridinone Equilibrium

A critical feature of this molecule is its existence as a mixture of tautomers. The name "this compound" represents only one possible form. Due to the presence of hydroxyl groups at the C2 and C4 positions, the compound can exist in several keto-enol forms, with the 4-hydroxy-2-pyridone structure often being a significant contributor to the equilibrium.[1][5] The tautomeric balance is a fundamental concept in heterocyclic chemistry and can be influenced by the compound's physical state (solid vs. solution), solvent polarity, and pH.[6] Understanding this equilibrium is paramount, as the dominant tautomer dictates the molecule's hydrogen bonding capabilities, shape, and reactivity in biological and chemical systems.

Caption: Tautomeric equilibrium of this compound.

Predicted Spectroscopic Profile

While specific spectral data for this exact compound is not widely published, its features can be predicted based on its structure and data from analogous nitropyridine derivatives.[7][8]

-

¹H NMR: Signals would be expected for the aromatic proton on the pyridine ring, the methyl protons (likely a singlet around 2.5 ppm), and exchangeable protons from the OH and NH groups. The chemical shift of the ring proton would be influenced by the electronic effects of the surrounding substituents.

-

¹³C NMR: Resonances are expected for the six carbons of the pyridine ring and the methyl group. The carbons attached to the nitro group (C5) and oxygen atoms (C2, C4) would show significant shifts. The presence of multiple tautomers in solution could lead to peak broadening or the appearance of multiple sets of signals.

-

IR Spectroscopy: Characteristic absorption bands would include O-H and N-H stretching (broad, ~3200-3500 cm⁻¹), C=O stretching for any keto tautomers (~1650-1700 cm⁻¹), asymmetric and symmetric stretching of the NO₂ group (~1550 and 1350 cm⁻¹, respectively), and C=C/C=N stretching from the aromatic ring.

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z ≈ 170.12. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).

Electronic Effects and Reactivity Analysis

The reactivity of this compound is governed by the powerful and competing electronic effects of its substituents.

-

Nitro Group (NO₂): As a potent electron-withdrawing group through both inductive and resonance effects, the nitro group at the C5 position significantly reduces the electron density of the pyridine ring.[2][9] This deactivation makes the ring less susceptible to electrophilic aromatic substitution.

-

Hydroxyl Groups (OH): The hydroxyl groups at C2 and C4 are electron-donating via resonance, pushing electron density into the ring. This effect partially counteracts the deactivating nature of the nitro group.

-

Methyl Group (CH₃): The methyl group at C6 is a weak electron-donating group through induction.

The primary consequence of this electronic arrangement is the strong activation of the pyridine ring towards nucleophilic aromatic substitution (SNAr) , particularly at positions ortho and para to the powerful nitro group.[9]

Key Chemical Transformations

The unique substitution pattern of this molecule makes it a versatile platform for several important chemical reactions.

Nucleophilic Aromatic Substitution (SNAr)

Although the target molecule itself lacks a canonical leaving group for a direct SNAr reaction, its derivatives (e.g., where hydroxyl groups are converted to halides or other leaving groups) would be highly reactive. The general mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]

Caption: Generalized workflow for an SNAr reaction on a nitropyridine.

Reduction of the Nitro Group

One of the most synthetically valuable reactions of nitropyridines is the reduction of the nitro group to an amine.[9] The resulting aminopyridine is a crucial building block for the synthesis of a wide array of complex heterocyclic systems used in drug discovery.[2]

-

Rationale: This protocol uses iron powder in the presence of an electrolyte like ammonium chloride. Iron acts as the reducing agent, while the aqueous solution provides the necessary protons. This method is often preferred over catalytic hydrogenation when other reducible functional groups are present.

-

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Reagent Addition: Add ammonium chloride (1.2 eq) to the suspension, followed by iron powder (3.0-5.0 eq) in portions. The portion-wise addition helps to control the initial exotherm.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts. The purpose of the Celite is to prevent the fine iron particles from clogging standard filter paper.

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the product. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

-

Plausible Synthetic Route

While multiple synthetic strategies exist for nitropyridines, a common approach involves the nitration of a pre-existing substituted pyridine ring. Direct nitration of pyridine itself is notoriously difficult and low-yielding due to the formation of the deactivated pyridinium ion in strong acid.[10] A more plausible route to the title compound would start with 6-methylpyridine-2,4-diol.

Caption: Plausible synthesis via nitration of the pyridine precursor.

Causality: The hydroxyl groups at positions 2 and 4 are ortho-para directing and activating. Therefore, nitration is expected to occur at the C3 or C5 position. The C5 position is sterically less hindered than the C3 position (which is flanked by two substituents), making it the more likely site of nitration.

Applications in Research and Drug Development

Nitropyridine derivatives are cornerstone intermediates in the synthesis of bioactive molecules.[11] The functional handles on this compound—the reducible nitro group and the reactive hydroxyl groups—make it an exceptionally versatile precursor.

-

Pharmaceutical Scaffolding: The reduction of the nitro group to an amine provides a key vector for further elaboration, enabling its use in constructing libraries of compounds for screening. Aminopyridines are precursors to a vast number of therapeutic agents, including kinase inhibitors for cancer therapy and antiviral agents.[2][11]

-

Material Science: The hydrogen bonding capabilities of the hydroxyl and pyridone functionalities, combined with the polar nitro group, make this class of compounds interesting for the development of novel materials with specific crystal packing and electronic properties.

References

-

Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

-

Makosza, M. et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

-

Bakke, J. (2004). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

Pniewska, B. et al. (1991). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. [Link]

-

PubChem. 2,4-Dihydroxy-6-methylpyridine. [Link]

-

MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 344749-44-6|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. 2,4-Dihydroxy-6-methylpyridine | C6H7NO2 | CID 54691419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempap.org [chempap.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

Unveiling the Therapeutic Potential of 6-Methyl-5-nitropyridine-2,4-diol: A Technical Guide for Preclinical Investigation

Introduction: A Molecule of Latent Promise

6-Methyl-5-nitropyridine-2,4-diol is a distinct heterocyclic compound characterized by a pyridine core substituted with a methyl group, a nitro group, and two hydroxyl moieties.[1][2] While direct and extensive research on the specific biological activities of this molecule is nascent, its structural features suggest a rich potential for pharmacological effects. The presence of the nitropyridine scaffold is particularly noteworthy, as this chemical family is a cornerstone in the synthesis of a wide array of bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[3][4][5][6] Furthermore, the dihydroxypyridine aspect of the structure is reminiscent of compounds known for their anti-inflammatory and iron-chelating properties.[7]

This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential biological activities of this compound. By leveraging established protocols and drawing parallels from structurally related compounds, we will outline a scientifically rigorous pathway to unlock the therapeutic promise of this intriguing molecule. The following sections will delve into the rationale and experimental designs for evaluating its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Part 1: Investigating the Anticancer Potential

The pyridine ring is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant antiproliferative activity.[8][9] The incorporation of a nitro group can further enhance these properties. Nitropyridine derivatives have been reported to exhibit potent anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and targeting microtubule dynamics, which are critical for cell division.[10] Some have also shown efficacy against multidrug-resistant cancer cells.[11][12] The presence of hydroxyl groups may also contribute to the molecule's anticancer activity.[9]

Rationale for Anticancer Activity

The structural components of this compound suggest several plausible mechanisms for anticancer activity:

-

Microtubule Disruption: Similar to other nitropyridine analogues, the compound may bind to tubulin, disrupting microtubule formation and arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis.[10]

-

Kinase Inhibition: Pyridine derivatives are known to act as inhibitors of various kinases that are crucial for cancer cell signaling and proliferation.[6]

-

Induction of Oxidative Stress: The nitroaromatic structure could be bioreduced in hypoxic tumor environments to generate reactive oxygen species (ROS), inducing cellular damage and apoptosis.

-

DNA Intercalation or Damage: The planar pyridine ring system could potentially intercalate with DNA, while the nitro group's electron-withdrawing nature might contribute to DNA damage.

Experimental Protocols for Anticancer Evaluation

A tiered approach is recommended, starting with in vitro assays and progressing to in vivo models for promising candidates.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines.

Protocol:

-

Cell Line Panel: A diverse panel of human cancer cell lines should be used, representing different tumor types (e.g., MCF-7 [breast], HepG2 [liver], HT-29 [colon], A549 [lung], and a non-cancerous cell line like MRC-5 for selectivity assessment).[10][13]

-

Cell Culture: Cells are to be cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

MTT Assay:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO or a suitable solubilizing agent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

| Compound | MCF-7 (Breast) | HepG2 (Liver) | HT-29 (Colon) | A549 (Lung) | MRC-5 (Normal) |

| This compound | 8.5 | 12.3 | 7.9 | 15.1 | >100 |

| Doxorubicin (Positive Control) | 0.5 | 0.8 | 0.6 | 1.1 | 5.2 |

If significant cytotoxicity is observed, further assays are required to elucidate the mechanism of action.

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[8]

-

Apoptosis Assay: Employ Annexin V-FITC/PI staining and flow cytometry to quantify the induction of apoptosis.

-

Tubulin Polymerization Assay: A cell-free assay to directly measure the inhibitory effect of the compound on tubulin polymerization.[8]

-

Western Blot Analysis: Probe for key proteins involved in apoptosis (e.g., Caspase-3, PARP, Bcl-2 family) and cell cycle regulation (e.g., Cyclin B1, CDK1).

Visualization of Proposed Anticancer Workflow

Caption: Proposed experimental workflow for anticancer evaluation.

Part 2: Exploring the Antimicrobial Frontier

Nitroaromatic compounds, including nitropyridines, have a long history as effective antimicrobial agents.[14] Their mechanism often involves the reduction of the nitro group within microbial cells to form cytotoxic radicals that damage DNA and other critical biomolecules.[14] The pyridine scaffold itself is present in many antimicrobial drugs.[15] Therefore, this compound is a prime candidate for antimicrobial screening.

Rationale for Antimicrobial Activity

-

Nitro Group Bioreduction: The nitro group can be enzymatically reduced by microbial nitroreductases to generate reactive nitrogen species that are toxic to the cell.[14]

-

Inhibition of Essential Enzymes: The compound may inhibit key microbial enzymes involved in metabolic pathways or cell wall synthesis.

-

DNA Interaction: Similar to its potential anticancer mechanism, the molecule could interact with microbial DNA, inhibiting replication and transcription.

Experimental Protocols for Antimicrobial Evaluation

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound against a panel of pathogenic microorganisms.

Protocol:

-

Microbial Panel:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungi: Candida albicans, Aspergillus niger

-

-

Broth Microdilution Method (for MIC):

-

Prepare serial two-fold dilutions of this compound in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

-

Inoculate each well with a standardized microbial suspension.

-

Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Determination of MBC/MFC:

-

Subculture aliquots from the wells showing no growth in the MIC assay onto agar plates.

-

Incubate the plates and observe for colony formation.

-

The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

| Compound | S. aureus | E. coli | C. albicans |

| This compound | 16 | 32 | 64 |

| Ciprofloxacin (Positive Control) | 0.5 | 0.1 | N/A |

| Fluconazole (Positive Control) | N/A | N/A | 2 |

Visualization of Potential Antimicrobial Mechanism

Caption: Proposed mechanism of antimicrobial action via nitroreduction.

Part 3: Assessing Anti-inflammatory Properties

Derivatives of dihydropyridine and hydroxypyridine have demonstrated notable anti-inflammatory effects.[7][16][17][18][19] These effects may be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.[7] The 2,4-diol structure in the target molecule suggests potential for similar activity.

Rationale for Anti-inflammatory Activity

-

Inhibition of Pro-inflammatory Mediators: The compound may suppress the production of key inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[16]

-

Antioxidant Effects: The dihydroxypyridine scaffold is known to possess antioxidant properties, which can mitigate inflammation-induced oxidative stress.[20][21]

-

Iron Chelation: Some hydroxypyridinone derivatives exert anti-inflammatory effects by chelating iron, which is a cofactor for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) involved in the inflammatory cascade.[7]

Experimental Protocols for Anti-inflammatory Evaluation

Objective: To evaluate the ability of the compound to inhibit inflammatory responses in a cellular model.

Protocol:

-

Cell Model: Use a macrophage cell line such as RAW 264.7.

-

LPS-Induced Inflammation:

-

Culture RAW 264.7 cells and pre-treat with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

-

Nitric Oxide (NO) Production Assay (Griess Test):

-

After 24 hours of LPS stimulation, collect the cell culture supernatant.

-

Measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

-

Cytokine Measurement (ELISA):

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using specific ELISA kits.

-

Objective: To assess the anti-inflammatory effect of the compound in an animal model of acute inflammation.

Protocol:

-

Carrageenan-Induced Paw Edema in Rats: [7]

-

Administer this compound or a vehicle control to rats via oral gavage.

-

After 30-60 minutes, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

-

Measure the paw volume using a plethysmograph at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Calculate the percentage of inhibition of edema compared to the vehicle-treated group.

-

Visualization of Anti-inflammatory Signaling Pathway

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Conclusion and Future Directions

While this compound remains a relatively unexplored molecule, its chemical architecture provides a strong rationale for investigating its potential biological activities. The structural parallels to known anticancer, antimicrobial, and anti-inflammatory agents are compelling. The experimental frameworks outlined in this guide offer a systematic and robust approach to characterizing its pharmacological profile.

Positive results in the proposed in vitro and in vivo assays would warrant further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive toxicological and pharmacokinetic evaluations. The journey from a compound of interest to a therapeutic agent is long, but for this compound, the initial steps laid out here are both scientifically justified and full of potential.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemijournal.com [chemijournal.com]

- 9. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines | Bibik | Acta Biomedica Scientifica [actabiomedica.ru]

- 18. Anti-inflammatory properties of azelnidipine, a dihydropyridine-based calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Strategic Role of 6-Methyl-5-nitropyridine-2,4-diol in the Synthesis of Bioactive Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5-nitropyridine-2,4-diol, a versatile heterocyclic compound, has emerged as a critical precursor in the development of a diverse range of bioactive molecules. Its unique structural features, including the presence of a nitro group and two hydroxyl moieties on a pyridine scaffold, offer a rich chemical landscape for strategic functionalization and molecular elaboration. This guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the application of this compound as a pivotal building block in medicinal chemistry and agrochemical research. By delving into specific reaction pathways and showcasing its role in the synthesis of targeted therapeutic agents, this document aims to equip researchers with the technical knowledge and practical insights necessary to harness the full potential of this valuable synthetic intermediate.

Introduction: The Significance of Nitropyridines in Bioactive Compound Synthesis

Pyridines and their derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmaceuticals and agrochemicals.[1][2] The introduction of a nitro group onto the pyridine ring dramatically alters its electronic properties, rendering it a powerful tool for synthetic chemists. The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions and serves as a versatile handle for further chemical transformations, including reduction to an amino group.[3] This amino functionality is a gateway to a vast array of chemical modifications, enabling the construction of complex molecular architectures with diverse biological activities, including antifungal, antibacterial, and anticancer properties.[2][3]

Among the vast family of nitropyridines, this compound (also known as 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one) stands out due to its multi-functional nature. The presence of hydroxyl groups in positions 2 and 4, which can exist in tautomeric equilibrium with their keto forms, provides additional sites for chemical modification, further expanding its synthetic utility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a precursor is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 344749-44-6 | [4] |

| Molecular Formula | C₆H₆N₂O₄ | [4] |

| Molecular Weight | 170.12 g/mol | [4] |

| Appearance | Solid | [4] |

| Synonyms | 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one | [4] |

Synthesis of this compound: A Proposed Pathway

While a direct, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a logical and experimentally viable synthetic route can be proposed based on established chemical principles and related transformations. This proposed pathway involves the nitration of a readily available precursor, 4-hydroxy-6-methylpyridin-2(1H)-one.

Synthesis of the Precursor: 4-hydroxy-6-methylpyridin-2(1H)-one

The precursor, 4-hydroxy-6-methylpyridin-2(1H)-one, is a known intermediate in the synthesis of pyridin-2(1H)-one hybrids, particularly those with polar groups at the C-3 position.[5] A reliable experimental protocol for its synthesis has been reported.[5]

Experimental Protocol: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one [5]

-

Reaction Setup: In a 500 ml round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 10.0 g (0.05 mol) of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

-

Acid Hydrolysis: Add 350 ml of 1 N hydrochloric acid to the flask.

-

Reflux: Heat the mixture to reflux and maintain stirring for 72 hours.

-

Isolation: The product, 4-hydroxy-6-methylpyridin-2(1H)-one, will precipitate as a white solid.

-

Purification: Collect the solid by filtration and dry to obtain the pure product.

The causality behind this experimental choice lies in the acid-catalyzed hydrolysis and decarboxylation of the starting ester. The hydrochloric acid serves both as a catalyst for the hydrolysis of the ethyl ester to a carboxylic acid and to promote the subsequent decarboxylation at the elevated temperature of reflux, leading to the desired pyridinone precursor.

Proposed Nitration of 4-hydroxy-6-methylpyridin-2(1H)-one

The introduction of a nitro group at the 5-position of the pyridinone ring is the key step to obtaining this compound. The electron-rich nature of the pyridin-2-one ring system, enhanced by the presence of the hydroxyl and methyl groups, facilitates electrophilic aromatic substitution. A common and effective method for the nitration of substituted pyridines involves the use of a nitrating agent generated in situ from nitric acid and a strong acid or anhydride.[1][6]

Proposed Experimental Protocol: Nitration of 4-hydroxy-6-methylpyridin-2(1H)-one

-

Safety Precaution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Nitrating mixtures are highly corrosive and potentially explosive.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of 4-hydroxy-6-methylpyridin-2(1H)-one in a suitable solvent (e.g., concentrated sulfuric acid or trifluoroacetic anhydride) to 0-5 °C in an ice bath.

-

Preparation of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and the corresponding acid/anhydride to the dropping funnel.

-

Addition: Add the nitrating mixture dropwise to the stirred solution of the pyridinone, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Isolation and Purification: The precipitated solid product, this compound, can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

The choice of nitrating agent and solvent is critical. The use of a strong acid like sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Trifluoroacetic anhydride can also be used to generate a potent nitrating agent.[1][7] The low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions.

This compound as a Precursor for Bioactive Molecules

The synthetic versatility of this compound stems from the reactivity of its functional groups. The nitro group can be readily reduced to an amino group, a key transformation that opens up a plethora of possibilities for derivatization. The hydroxyl groups can be alkylated, acylated, or converted into leaving groups for nucleophilic substitution reactions.

While specific, named bioactive molecules directly synthesized from this compound are not prominently featured in readily accessible scientific literature, its structural motifs are present in various classes of biologically active compounds. Its potential as a precursor can be logically inferred from the known bioactivities of related nitropyridine and pyridinone derivatives.

Potential Application in the Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine or pyrimidine core.[8][9][10] The functional groups on this compound provide the necessary handles to construct molecules that can interact with the ATP-binding site of kinases. For instance, the amino group, obtained after reduction of the nitro group, can act as a hydrogen bond donor, a common feature in kinase inhibitors. The hydroxyl groups can be functionalized to introduce side chains that occupy hydrophobic pockets within the kinase domain.

Conceptual Synthetic Workflow for Kinase Inhibitor Synthesis

Caption: Conceptual workflow for the synthesis of kinase inhibitors.

Potential Application in Agrochemical Synthesis

Pyridine-based structures are also prevalent in modern agrochemicals, including herbicides, insecticides, and fungicides.[11][12] The reactivity of this compound can be exploited to synthesize novel agrochemical candidates. For example, the diol system can be used to chelate metal ions, a property that can be relevant for fungicidal activity. The amino group derived from the nitro functionality can be a key component in herbicides that target specific enzymes in weeds.

Logical Relationship for Agrochemical Development

Caption: Logical pathways from precursor to agrochemical classes.

Conclusion and Future Perspectives

This compound represents a highly promising, yet underexplored, precursor for the synthesis of bioactive molecules. Its rich functionality provides a versatile platform for the development of novel pharmaceuticals and agrochemicals. The proposed synthetic route via nitration of 4-hydroxy-6-methylpyridin-2(1H)-one offers a plausible and efficient method for its preparation.

Future research should focus on the detailed experimental validation of this synthetic pathway and the exploration of the diverse reactivity of this compound. A systematic investigation of its derivatization and the biological evaluation of the resulting compound libraries will undoubtedly unlock its full potential in drug discovery and agrochemical development. The insights provided in this guide are intended to serve as a foundational resource for researchers embarking on this exciting area of synthetic and medicinal chemistry.

References

- BenchChem. (2025). Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines. BenchChem.

- Organic Chemistry Portal. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.

- Semantic Scholar. (n.d.).

- Scribd. (n.d.).

- ResearchGate. (2025). Nitropyridines: Synthesis and reactions.

- BenchChem. (n.d.). This compound | 344749-44-6.

- National Center for Biotechnology Information. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | CAS 344749-44-6.

- CymitQuimica. (n.d.). This compound.

- PubChem. (n.d.).

- National Center for Biotechnology Information. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. PubMed Central.

- BLDpharm. (n.d.). 344749-44-6|this compound.

- The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.

- MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.

- National Center for Biotechnology Information. (2020). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. PubMed Central.

- National Center for Biotechnology Information. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. PubMed.

- National Center for Biotechnology Information. (2011). Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents. PubMed.

- MDPI. (2023). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.

- ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. scribd.com [scribd.com]

- 8. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tautomerism of 6-Methyl-5-nitropyridine-2,4-diol

Abstract

The phenomenon of tautomerism in heterocyclic systems is of paramount importance in the fields of medicinal chemistry and drug development, as the predominant tautomeric form of a molecule dictates its three-dimensional structure, electronic properties, and, consequently, its biological activity. This guide provides a comprehensive technical exploration of the tautomeric landscape of 6-Methyl-5-nitropyridine-2,4-diol. We delve into the structural possibilities arising from prototropic shifts, the electronic influence of the methyl and nitro substituents, and the methodologies required for definitive characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols.

Introduction: The Principle of Tautomerism in Heterocycles

Tautomerism is a form of structural isomerism where two or more isomers, known as tautomers, are in a dynamic equilibrium and can be readily interconverted. The most common type is prototropic tautomerism, which involves the migration of a proton. In the realm of nitrogen-containing heterocycles, such as pyridine derivatives, this phenomenon is particularly prevalent and consequential.

The tautomerism of hydroxypyridines is a classic example. For instance, 2-hydroxypyridine and 4-hydroxypyridine exist in equilibrium with their corresponding pyridone forms (lactam tautomers). While the hydroxy form (lactim tautomer) is an aromatic phenol analog, the pyridone form (lactam tautomer) features a carbonyl group. The position of this equilibrium is highly sensitive to the molecule's environment and structure. In many cases, the pyridone tautomer is significantly more stable, especially in polar solvents and the solid state, due to factors like favorable amide resonance and intermolecular hydrogen bonding. This preference can be rationalized by considering resonance contributors; the pyridone form has a significant zwitterionic resonance structure that is aromatic and places the negative charge on the highly electronegative oxygen atom.

The Tautomeric Landscape of this compound

The subject of this guide, this compound (CAS 344749-44-6), presents a more complex tautomeric system due to the presence of two hydroxyl groups at the 2- and 4-positions. This allows for multiple potential prototropic shifts, resulting in several possible tautomeric structures. The presence of a methyl group at the 6-position and a strongly electron-withdrawing nitro group at the 5-position further modulates the electronic landscape of the pyridine ring, thereby influencing the relative stability of each tautomer.

The primary tautomeric forms in equilibrium are depicted below. These include the diol form (T1), two distinct keto-enol forms (T2 and T3), and a diketo form (T4).

Caption: Tautomeric equilibrium of this compound.

2.1. Influence of Substituents

The relative energies and populations of these tautomers are not equal. The electronic effects of the ring substituents play a critical role:

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group via both resonance and inductive effects, the nitro group at the 5-position significantly decreases the electron density of the pyridine ring. This enhances the acidity of the hydroxyl (O-H) and ring nitrogen (N-H in keto forms) protons, facilitating prototropic shifts.

-

Methyl Group (-CH₃): As an electron-donating group through hyperconjugation and induction, the methyl group at the 6-position slightly increases the electron density of the ring, counteracting the nitro group's effect to a small extent.

Given the strong stabilization of the pyridone forms in simpler systems, it is highly probable that the keto-enol (T2, T3) and diketo (T4) tautomers are significantly populated. One of its common synonyms is 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one, suggesting the prevalence of the T2 tautomer. A comprehensive analysis requires the robust methods detailed in the following sections.

Methodologies for Tautomer Characterization

A multi-pronged approach combining computational chemistry with empirical spectroscopic and crystallographic data is essential for an unambiguous characterization of the tautomeric equilibrium.

3.1. Computational Chemistry Protocol

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and their spectroscopic signatures.

Rationale: By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict their equilibrium populations. Frequency calculations confirm that the optimized geometries are true energy minima and provide zero-point vibrational energies for greater accuracy. Simulating NMR and UV-Vis spectra for each tautomer allows for direct comparison with experimental data.

Caption: Workflow for computational analysis of tautomerism.

Step-by-Step Protocol:

-

Structure Generation: Draw the 3D structures of all plausible tautomers (T1-T4).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a DFT functional and basis set suitable for heterocyclic systems (e.g., B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p)).

-

Vibrational Frequency Analysis: Conduct a frequency calculation at the same level of theory to verify that each optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies). This also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: Calculate the single-point electronic energy and add the thermal corrections to the Gibbs free energy. To account for solvent effects, repeat the calculations using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Spectra Simulation: Using the optimized geometries, calculate the NMR chemical shifts (using the GIAO method) and the electronic transitions for UV-Vis spectra (using TD-DFT).

-

Data Analysis: Compare the calculated Gibbs free energies to determine the relative stabilities and predict the Boltzmann distribution of tautomers at a given temperature. Compare the simulated spectra with experimental results for validation.

3.2. Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying which tautomers are present in solution. The chemical environments of the protons and carbons differ significantly between tautomers, leading to distinct signals. For example, an acidic O-H proton signal (typically broad, ~5-12 ppm) will be replaced by an N-H proton signal (often broad, ~10-14 ppm) in a pyridone form. Similarly, a C-OH carbon (~150-160 ppm) is distinct from a C=O (keto) carbon (~170-180 ppm).

Experimental Protocol:

-

Sample Preparation: Dissolve the compound (~5-10 mg) in 0.5-0.7 mL of a deuterated solvent. It is crucial to use multiple solvents to probe environmental effects on the equilibrium. Recommended solvents include DMSO-d₆ (a polar aprotic solvent that is an excellent hydrogen bond acceptor) and CDCl₃ (less polar).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts, multiplicities, and integrations of all peaks. Look for broad, exchangeable peaks characteristic of O-H or N-H protons. A D₂O exchange experiment can confirm these assignments.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ carbons, aiding in assignments.

-

Spectral Interpretation: Compare the observed chemical shifts with those predicted by computational models or with known values for similar hydroxypyridine and pyridone systems. The presence of multiple sets of peaks for the pyridine ring indicates a mixture of tautomers.

| Feature | Hydroxy (Enol) Form | Pyridone (Keto) Form |

| ¹H Signal | O-H (broad, exchangeable) | N-H (broad, exchangeable) |

| ¹³C Signal | C-OH (~150-160 ppm) | C=O (~170-180 ppm) |

Caption: Key distinguishing NMR features for tautomer identification.

3.2.2. UV-Visible (UV-Vis) Spectroscopy

Rationale: The electronic structure and extent of conjugation differ between tautomers, resulting in distinct UV-Vis absorption spectra. Pyridone forms often exhibit a bathochromic (red) shift in their maximum absorption wavelength (λₘₐₓ) compared to their hydroxypyridine counterparts. This technique is particularly effective for observing shifts in the tautomeric equilibrium as a function of solvent polarity.

Experimental Protocol:

-

Solvent Selection: Prepare a stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO or Methanol).

-

Sample Preparation: Prepare dilute solutions (~10⁻⁴ to 10⁻⁵ M) in a series of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-500 nm.

-

Data Analysis: Identify the λₘₐₓ for each solvent. A significant shift in λₘₐₓ upon changing the solvent polarity is strong evidence of a shift in the tautomeric equilibrium. Polar solvents tend to stabilize the more polar pyridone tautomers.

3.3. X-ray Crystallography

Rationale: Single-crystal X-ray diffraction provides the definitive, unambiguous structure of the molecule in the solid state. It allows for the precise determination of bond lengths and atom positions, clearly distinguishing between a C-O single bond and a C=O double bond, and locating the position of the relevant proton (on oxygen or nitrogen).

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using established software packages. The initial electron density map will reveal the positions of the heavy atoms. Subsequent refinement will locate the hydrogen atoms, confirming which tautomer is present in the crystal lattice.

Caption: Integrated workflow for experimental tautomer analysis.

Conclusion

The tautomeric behavior of this compound is a complex interplay of fundamental chemical principles and the specific electronic influences of its substituents. Based on established knowledge of hydroxypyridine systems, it is anticipated that the equilibrium will strongly favor one or more of the pyridone (keto) forms rather than the di-hydroxy tautomer, particularly in polar environments and in the solid state. The strong electron-withdrawing nitro group is expected to further stabilize these more polar keto forms.

A definitive characterization, however, cannot rely on prediction alone. A rigorous investigation leveraging the complementary strengths of computational modeling, multi-solvent NMR and UV-Vis spectroscopy, and single-crystal X-ray crystallography is imperative. The protocols outlined in this guide provide a robust framework for such an investigation, enabling researchers to elucidate the precise structural nature of this molecule, a critical step in its potential development for pharmaceutical or material science applications.

References

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

-

Al-Rawashdeh, N. A. F., Hilal, R. H., Aziz, S. G., Alyoubi, A. O., Osman, O. I., & Hejazi, A. K. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1544. [Link]

-

Mori, S., & Sakai, S. (2009). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A, 113(28), 8116–8120. [Link]

-

Wikipedia. (2024). Tautomer. Retrieved from [Link]

-

Katritzky, A. R. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329. [Link]

-

Schlegel, H. B., & Scanlan, M. J. (1984). Tautomerization of formamide, 2-pyridone, and 4-pyridone: an ab initio study. The Journal of Physical Chemistry, 88(21), 4939–4942. [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

-

Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Retrieved from [Link]

- Melandri, S., Evangelisti, L., Canola, S., Sa'adeh, H., Calabrese, C., Coreno, M., Grazioli, C., Prince, K. C., Negri, F., & Maris, A. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌

Whitepaper: Elucidating the Solid-State Architecture of 6-Methyl-5-nitropyridine-2,4-diol through Single-Crystal X-ray Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a "privileged structural motif" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives, particularly nitropyridines, serve as versatile precursors in the synthesis of a wide array of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1] The introduction of a nitro group significantly alters the electronic properties of the pyridine ring, making it a key building block for complex Active Pharmaceutical Ingredients (APIs).[2] This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 6-Methyl-5-nitropyridine-2,4-diol (CAS: 344749-44-6), a heterocyclic compound with significant potential in pharmaceutical development. We will detail the journey from synthesis and crystal growth to data acquisition, structure refinement, and in-depth analysis of its molecular and supramolecular features. The methodologies and interpretations presented herein are designed to provide researchers and drug development professionals with a robust framework for understanding the critical link between a molecule's three-dimensional structure and its physicochemical properties.

Introduction: The Significance of Nitropyridines in Modern Drug Discovery

Nitropyridine derivatives are a cornerstone in the synthesis of pharmaceuticals and agrochemicals.[3] The potent electron-withdrawing nature of the nitro group (-NO2) profoundly influences the reactivity of the pyridine core, enabling a diverse range of chemical transformations crucial for building complex molecular architectures.[2] Compounds like this compound, also known as 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one[4], are of particular interest. The presence of hydroxyl, methyl, and nitro groups on a single pyridine scaffold suggests a rich potential for forming specific intermolecular interactions, which are fundamental to molecular recognition in biological systems and the stability of crystalline solid forms.

A definitive understanding of the three-dimensional arrangement of atoms and the interplay of intermolecular forces within the crystal lattice is paramount. This knowledge, derived from single-crystal X-ray diffraction, is not merely academic; it directly impacts critical drug development parameters such as solubility, stability, dissolution rate, and bioavailability. This whitepaper serves as a detailed guide to the process, explaining the causality behind each experimental choice and analytical step.

Experimental Workflow: From Synthesis to High-Quality Crystal Growth

The prerequisite for any crystal structure analysis is the availability of high-purity material and, subsequently, diffraction-quality single crystals. The overall workflow is a multi-step process requiring careful planning and execution.

Caption: Experimental workflow from synthesis to data collection.

Synthesis and Purification Protocol

While various methods exist for the synthesis of nitropyridines[5], a common approach involves the direct nitration of a suitable precursor. Here, we outline a plausible, standardized protocol for the synthesis of the title compound.

Protocol: Synthesis of this compound

-